molecular formula C22H26N2O2 B1683063 Vinpocetine CAS No. 42971-09-5

Vinpocetine

Cat. No. B1683063
CAS RN: 42971-09-5
M. Wt: 350.5 g/mol
InChI Key: DDNCQMVWWZOMLN-IRLDBZIGSA-N
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Description

Vinpocetine is a synthetic derivative of the vinca alkaloid vincamine . It is also known as ethyl apovincaminate . It has been used in many Asian and European countries for the treatment of cerebrovascular disorders such as stroke and dementia .


Synthesis Analysis

Vinpocetine is a semi-synthetic indole alkaloid of Vincamine . Five primary methodologies were employed for the synthesis of Vinpocetine derivatives. These included substitution on the A ring to modify the 14-ester group, alteration of the 16-ethyl group, simplification of the D and E rings, and modification of the conformation of Vinpocetine .


Molecular Structure Analysis

Vinpocetine is a man-made chemical similar to a substance found in the periwinkle plant (Vinca minor) . It is a semi-synthetic indole alkaloid of Vincamine .


Chemical Reactions Analysis

The solubilization process of vinpocetine was found to be endothermic, non-spontaneous, and entropy-driven . The reaction system was stirred and cooled below 10 °C, adjust the pH to about 7 by adding 30% of sodium hydroxide solution .


Physical And Chemical Properties Analysis

Vinpocetine has a high degree of lipid solubility and easily crosses the blood–brain barrier into brain tissue . The solubility of vinpocetine was found to be less in water and better in non-polar solvents .

Scientific Research Applications

Cardiovascular Health Applications

Vinpocetine in Treating Cardiovascular Diseases : Vinpocetine has garnered interest for its applications beyond cerebrovascular disorders, extending to cardiovascular diseases. Recent studies have explored its novel functions in managing atherosclerosis, obesity, neointimal hyperplasia, vasoconstriction, pathological cardiac remodeling, and ischemic stroke. The protective effects of Vinpocetine are attributed to its molecular mechanisms, suggesting a broader application against cardiovascular diseases (Zhang & Yan, 2020).

Neurological Health Applications

Mechanisms of Action in Neuroprotection : Vinpocetine's neuroprotective effects have been attributed to its multiple pharmacological and biochemical actions, including enhancement of brain circulation and oxygen utilization without significant alterations in systemic circulation, increased tolerance toward hypoxia and ischemia, anticonvulsant activities, inhibition of phosphodiesterase (PDE) enzymes, and improvements in blood rheology and thrombocyte aggregation inhibition. Its selective inhibition of neuronal Na+-channels, modulation of intracellular calcium levels, and effects on cGMP-PDE suggest potential in treating cognitive deficits caused by hypoxia and ischemia (Kiss & Kárpáti, 1996).

Cognitive Function and Memory Enhancement : Vinpocetine has been examined for its efficacy in enhancing cognitive functions and memory, particularly in contexts of age-related cognitive decline and dementia. Studies have shown that Vinpocetine can significantly improve cognitive test performance reflecting attention, concentration, and memory in older adults with memory problems associated with poor brain circulation or dementia-related diseases. These effects have been minimally tested on episodic memory but suggest Vinpocetine's role in cognitive enhancement and memory improvement (McDaniel, Maier, & Einstein, 2003).

Stroke and Post-stroke Outcomes

Vinpocetine in Ischemic Stroke and Post-stroke Outcomes : The synthetic derivative Vinpocetine exhibits notable anti-inflammatory, antioxidant, and anti-apoptotic effects, proving effective as adjuvant therapy in epilepsy management and in reducing seizure frequency. It also improves psychomotor performances and attenuates depressive symptoms by modulating brain monoamine pathways. Vinpocetine's role in cognitive function recovery and spatial memory enhancement post-stroke is attributed to its inhibition of hippocampal and cortical PDE1, enhancing neurotransmission and inhibiting neuronal inflammatory mediators (Al-Kuraishy et al., 2020).

Safety And Hazards

Adverse effects of vinpocetine include flushing, nausea, dizziness, dry mouth, transient hypo- and hyper-tension, headaches, heartburn, and decreased blood pressure . Use during pregnancy may harm the baby or result in miscarriage .

Future Directions

Vinpocetine has some promising efficacy in patients with ischemic stroke when used in the acute stage in reducing the disability . More double-blind, placebo-controlled RCTs of adequate sample size are needed before making recommendations for the routine administration of vinpocetine for all patients with acute ischemic stroke . Vinpocetine could be effective in the management of Parkinson’s disease . It also has potential in treating cardiovascular diseases .

properties

IUPAC Name

ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNCQMVWWZOMLN-IRLDBZIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023740
Record name Vinpocetine
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Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56424092
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Vinpocetine

CAS RN

42971-09-5
Record name Vinpocetine
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Record name Vinpocetine [USAN:INN:BAN:JAN]
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Record name Vinpocetine
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Record name vinpocetine
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Record name Vinpocetine
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Record name VINPOCETINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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